Distinct Monoamine Transporter Pharmacology: Why 5-(p-Tolyl)-4,5-dihydrooxazol-2-amine Differs from 4-Methylaminorex and 4,4'-DMAR
The pharmacological profile of 5-(p-tolyl)-4,5-dihydrooxazol-2-amine (para-methylaminorex) can be inferred from class-level structure-activity relationships established for aminorex analogs. The target compound bears a single p-tolyl group at the 5-position and no substitution at the 4-position. In contrast, 4-methylaminorex (4-MAR) bears a 4-methyl group and exhibits preferential norepinephrine and dopamine transporter inhibition (IC50 values of 26.4 nM for NE and 44.8 nM for DA), while 4,4'-dimethylaminorex (4,4'-DMAR) adds a second methyl at the 4'-position and displays potent non-selective transporter inhibition (IC50 < 1 μM) with a higher serotonergic preference (DA/SERT inhibition ratio = 0.4) [1][2]. The absence of the 4-methyl substituent in the target compound is expected to yield transporter interaction characteristics distinct from both 4-MAR and 4,4'-DMAR, necessitating its use as a specific analytical reference standard rather than substituting with more extensively characterized analogs.
| Evidence Dimension | Monoamine transporter inhibition profile (SAR-derived differentiation) |
|---|---|
| Target Compound Data | No 4-position methyl substitution; single p-tolyl group at 5-position |
| Comparator Or Baseline | 4-Methylaminorex (4-MAR): 4-methyl substitution, IC50 NE = 26.4 nM, DA = 44.8 nM; 4,4'-DMAR: 4-methyl + 4'-methyl, IC50 < 1 μM for DAT/NET/SERT |
| Quantified Difference | Target compound lacks the 4-methyl group that confers potent stimulant activity in 4-MAR and 4,4'-DMAR |
| Conditions | Structural comparison based on published SAR of aminorex analogs; in vitro transporter assays in HEK 293 cells for comparator data |
Why This Matters
This structural distinction dictates that the target compound cannot be substituted with 4-MAR or 4,4'-DMAR in forensic reference applications, as cross-reactivity in immunoassays and chromatographic retention times will differ.
- [1] Rickli A, et al. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR. Neurotoxicology. 2019;72:95-100. View Source
- [2] Maier J, et al. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters. Neuropharmacology. 2018;143:268-278. View Source
